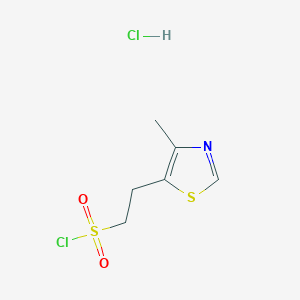
2-Bromo-n-(3,5-difluorobenzyl)acetamide
Overview
Description
2-Bromo-n-(3,5-difluorobenzyl)acetamide is an organic compound with the molecular formula C9H8BrF2NO and a molecular weight of 264.07 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an acetamide group attached to a benzyl ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-n-(3,5-difluorobenzyl)acetamide typically involves the reaction of 3,5-difluorobenzylamine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-(3,5-difluorobenzyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products such as azides, nitriles, or thioethers can be formed.
Hydrolysis: The major products are 3,5-difluorobenzylamine and acetic acid.
Scientific Research Applications
2-Bromo-n-(3,5-difluorobenzyl)acetamide is utilized in various scientific research applications, including:
Medicinal chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological studies: The compound is used to investigate the biological activity of fluorinated benzyl derivatives and their interactions with biological targets.
Chemical synthesis: It is employed as a building block in the preparation of more complex organic molecules for research purposes.
Mechanism of Action
The mechanism of action of 2-Bromo-n-(3,5-difluorobenzyl)acetamide is not well-documented. its biological effects are likely related to the presence of the bromine and fluorine atoms, which can influence the compound’s reactivity and interactions with molecular targets. The acetamide group may also play a role in modulating the compound’s activity by affecting its solubility and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-n-(2,4-difluorobenzyl)acetamide: Similar structure but with fluorine atoms at different positions on the benzyl ring.
2-Bromo-n-(3,5-dichlorobenzyl)acetamide: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
2-Bromo-n-(3,5-difluorobenzyl)acetamide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms makes it a valuable intermediate in the synthesis of various fluorinated organic compounds .
Properties
IUPAC Name |
2-bromo-N-[(3,5-difluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO/c10-4-9(14)13-5-6-1-7(11)3-8(12)2-6/h1-3H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFCNQHWQMGDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B1448694.png)

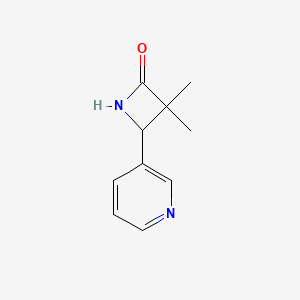
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1448703.png)

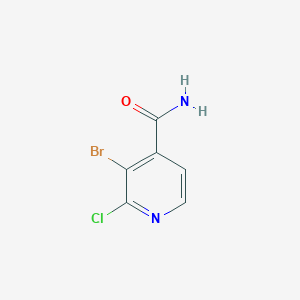


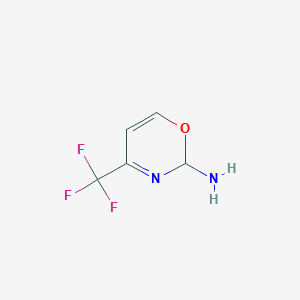
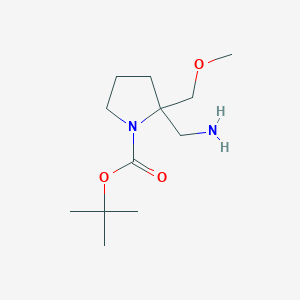
![1-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1448714.png)
